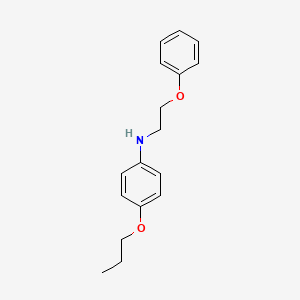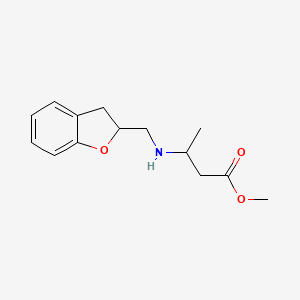![molecular formula C13H16N2O2 B7559219 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid, commonly known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), a neurotransmitter that reduces the activity of neurons in the brain. Gabapentin is a prescription-only drug and should only be used under the supervision of a medical professional.
作用機序
Gabapentin's mechanism of action is not fully understood, but it is believed to work by increasing 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid levels in the brain. 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid is a neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. Gabapentin may also work by reducing the release of glutamate, an excitatory neurotransmitter that can cause seizures and neuropathic pain.
Biochemical and Physiological Effects:
Gabapentin has been shown to have several biochemical and physiological effects. Gabapentin has been shown to reduce the release of glutamate, an excitatory neurotransmitter that can cause seizures and neuropathic pain. Gabapentin has also been shown to increase the levels of 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid in the brain, leading to a calming effect. Gabapentin has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating neuropathic pain.
実験室実験の利点と制限
Gabapentin has several advantages and limitations for lab experiments. Gabapentin is a well-tolerated drug with a low risk of toxicity. Gabapentin is also available in both oral and intravenous formulations, allowing for flexibility in dosing. However, Gabapentin has a short half-life, which may require frequent dosing in some experiments. Gabapentin may also have variable absorption and bioavailability, which may affect its efficacy in some experiments.
将来の方向性
Gabapentin has several potential future directions for research. Gabapentin may be studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin may also be studied for its potential use in treating other medical conditions, such as chronic pain and migraine headaches. Additionally, Gabapentin may be studied for its potential use in combination with other drugs, such as opioids, to enhance their efficacy and reduce their side effects.
Conclusion:
Gabapentin is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin works by increasing 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid levels in the brain, leading to a calming effect. Gabapentin has several advantages and limitations for lab experiments and has several potential future directions for research. Gabapentin should only be used under the supervision of a medical professional.
合成法
Gabapentin was first synthesized in 1977 by the pharmaceutical company Parke-Davis. The synthesis of Gabapentin involves the reaction of 1,2-diaminopropane with cyanoacetic acid, followed by the addition of an isobutyl side chain. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
Gabapentin has been extensively studied for its efficacy in treating various medical conditions. Gabapentin is commonly used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin has also been studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol dependence.
特性
IUPAC Name |
2-[(4-cyanophenyl)methyl-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-7-15(10-13(16)17)9-12-5-3-11(8-14)4-6-12/h3-6H,2,7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCSLLPXUAOVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)
![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)